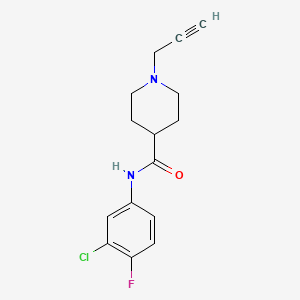
N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, an improved three-step process for the synthesis of gefitinib, a drug used in cancer treatment, has been reported . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .Applications De Recherche Scientifique
Discovery and Development of Selective Inhibitors
The development of selective inhibitors for kinase superfamily members, such as Met kinase, involves structurally similar compounds. These efforts aim to achieve tumor stasis in cancer models through oral administration, advancing compounds into clinical trials based on their in vivo efficacy and safety profiles (G. M. Schroeder et al., 2009).
Antibacterial Agents
Synthetic efforts in the realm of antibacterial agents have led to compounds with significant in vitro and in vivo activity against a range of bacterial strains. Structure-activity relationships (SAR) studies help in identifying more active compounds than existing treatments, opening pathways for further biological studies (H. Egawa et al., 1984).
NF-kappaB and AP-1 Gene Expression Inhibitors
Investigations into compounds that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors focus on improving oral bioavailability and cell-based activity. Substitutions on the compound structure can lead to comparable or improved activity, highlighting the importance of the carboxamide group for activity (M. Palanki et al., 2000).
PET Tracers for Serotonin Receptors
Research into PET radioligands for neuropsychiatric disorders involves the synthesis of compounds as candidates for in vivo quantification of receptors. High brain uptake, slow clearance, and stability are critical properties for such tracers (Gonzalo García et al., 2014).
Analgesic Effects and Antimicrobial Activity
The design of compounds for specific pharmacological targets can lead to significant findings in analgesic effects and antimicrobial activity. For example, specific compounds have been shown to produce injury-restricted analgesia in models of pain without typical opioid side effects (A. Rodriguez-Gaztelumendi et al., 2018). Similarly, the synthesis and characterization of semicarbazone derivatives have shown promising antibacterial and antifungal activities, highlighting the potential for further development of anti-microbial agents (M. Ahsan et al., 2016).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c1-2-7-19-8-5-11(6-9-19)15(20)18-12-3-4-14(17)13(16)10-12/h1,3-4,10-11H,5-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLXVJLUWKKDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

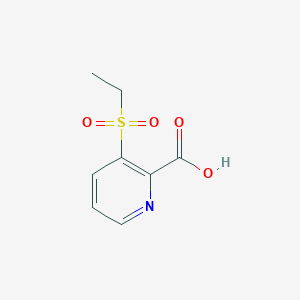

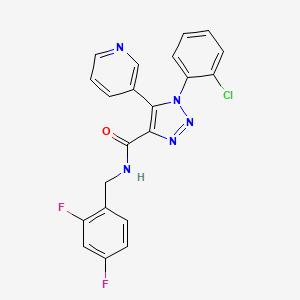
![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)
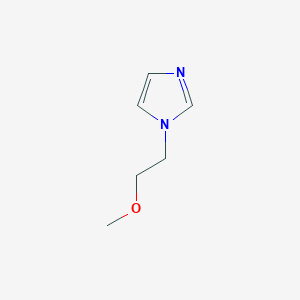
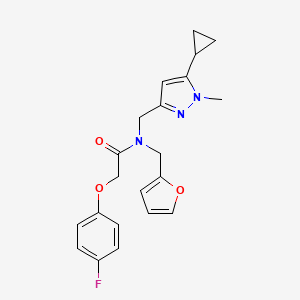
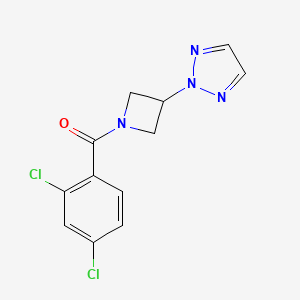
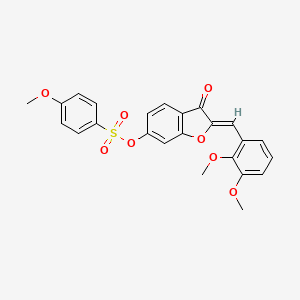
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
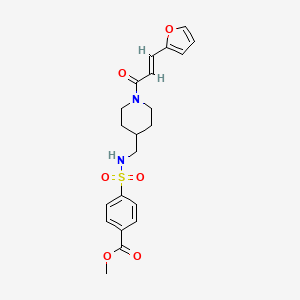
![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2699744.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)